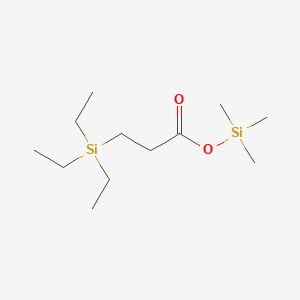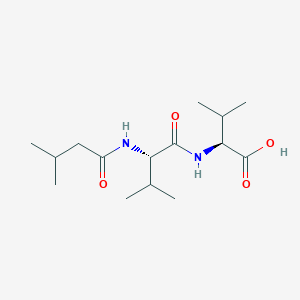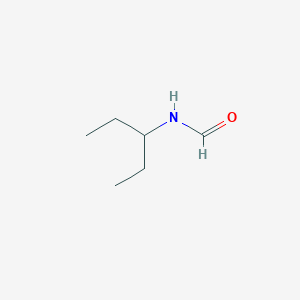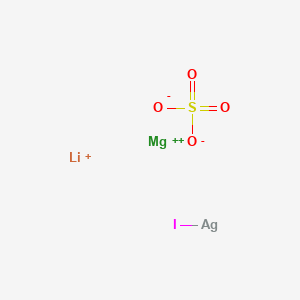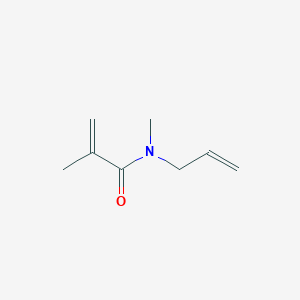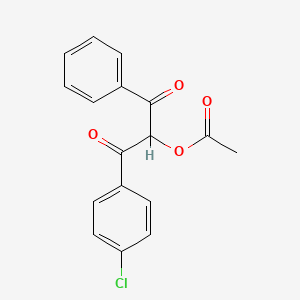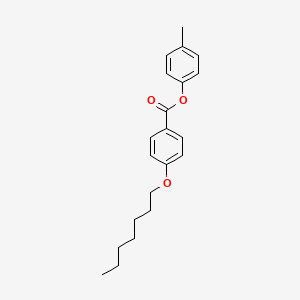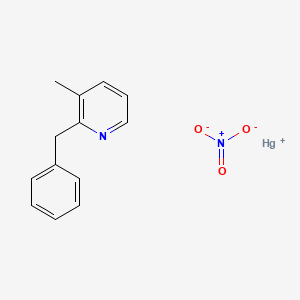
2-Benzyl-3-methylpyridine;mercury(1+);nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-3-methylpyridine;mercury(1+);nitrate is a complex chemical compound that combines an organic pyridine derivative with a mercury ion and a nitrate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-methylpyridine typically involves the alkylation of 3-methylpyridine with benzyl halides under basic conditions. The mercury(1+) ion is then introduced through a reaction with a suitable mercury salt, such as mercury(II) nitrate. The final compound is obtained by combining the organic mercury complex with nitrate ions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-Benzyl-3-methylpyridine;mercury(1+);nitrate can undergo various chemical reactions, including:
Oxidation: The organic component can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The mercury ion can be reduced to its elemental form or other lower oxidation states.
Substitution: The benzyl and methyl groups can participate in substitution reactions, especially under electrophilic or nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce elemental mercury.
科学研究应用
2-Benzyl-3-methylpyridine;mercury(1+);nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which 2-Benzyl-3-methylpyridine;mercury(1+) exerts its effects involves the interaction of the mercury ion with specific molecular targets. The mercury ion can form strong bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful as a biochemical probe or potential therapeutic agent.
相似化合物的比较
Similar Compounds
2-Benzylpyridine: Lacks the methyl group and mercury ion, making it less reactive in certain chemical reactions.
3-Methylpyridine: Does not have the benzyl group or mercury ion, resulting in different chemical properties and applications.
Mercury(II) nitrate: Contains mercury in a higher oxidation state and lacks the organic pyridine component.
Uniqueness
2-Benzyl-3-methylpyridine;mercury(1+);nitrate is unique due to the combination of an organic pyridine derivative with a mercury ion and nitrate group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
57527-25-0 |
|---|---|
分子式 |
C13H13HgN2O3 |
分子量 |
445.85 g/mol |
IUPAC 名称 |
2-benzyl-3-methylpyridine;mercury(1+);nitrate |
InChI |
InChI=1S/C13H13N.Hg.NO3/c1-11-6-5-9-14-13(11)10-12-7-3-2-4-8-12;;2-1(3)4/h2-9H,10H2,1H3;;/q;+1;-1 |
InChI 键 |
WJSUVLSXFHRXEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)CC2=CC=CC=C2.[N+](=O)([O-])[O-].[Hg+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)



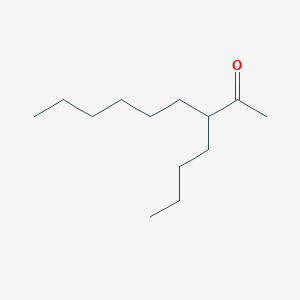
![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)

